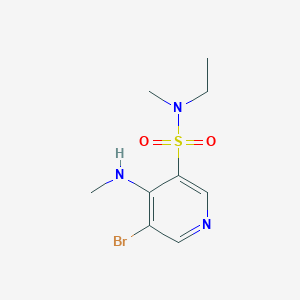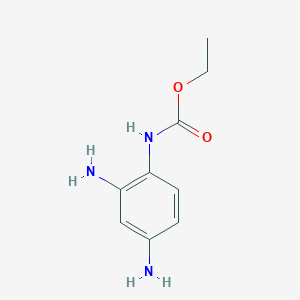
DI(Cyclopenta-1,3-dien-1-YL)zirconium(IV) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands bound to a zirconium metal center, along with two chloride ions. It is a valuable catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(cyclopentadienyl)zirconium dichloride undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ligands.
Oxidative Addition: It can undergo oxidative addition reactions with halogens and other electrophiles.
Reductive Elimination: It can participate in reductive elimination reactions to form new carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include alkyl halides, amines, and organolithium compounds. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major products formed from reactions with bis(cyclopentadienyl)zirconium dichloride depend on the specific reagents and conditions used. For example, reactions with alkyl halides can produce alkyl-substituted zirconium complexes, while reactions with amines can yield amine-substituted products .
Aplicaciones Científicas De Investigación
Bis(cyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Medicine: Its potential as a precursor for the synthesis of zirconium-based drugs is being explored.
Mecanismo De Acción
The mechanism by which bis(cyclopentadienyl)zirconium dichloride exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, which stabilizes the metal and facilitates various chemical transformations. The compound can activate small molecules, such as olefins, through coordination and subsequent insertion into the zirconium-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium and exhibits similar reactivity.
Bis(cyclopentadienyl)dimethylzirconium: Contains methyl groups instead of chloride ions.
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and solubility in organic solvents, making it highly effective in various catalytic applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C10H10Cl2Zr |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
SJVLZCPSDQQCDY-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


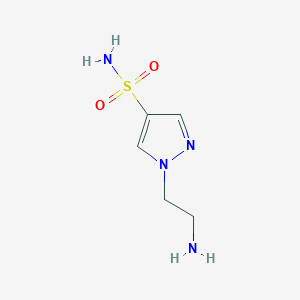

![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
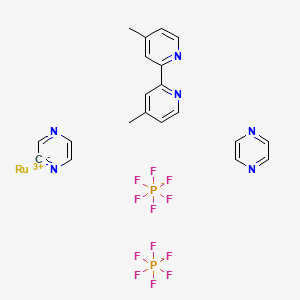
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

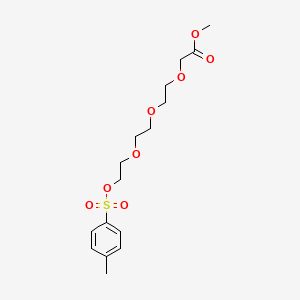

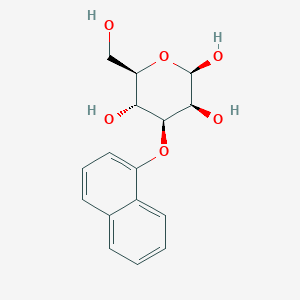
![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
